molecular formula C18H17IN2O2S B14361886 3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide CAS No. 90351-77-2

3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B14361886
CAS No.: 90351-77-2
M. Wt: 452.3 g/mol
InChI Key: OCWCYNTTXYBESC-UHFFFAOYSA-M
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Description

3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is a complex organic compound with a unique structure that includes a benzothiazole ring, an ethyl group, and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide typically involves a multi-step process. One common method includes the reaction of 2-mercaptobenzothiazole with ethyl iodide to form 3-ethyl-2-mercaptobenzothiazole. This intermediate is then reacted with 4-nitrobenzaldehyde in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can lead to the formation of nitro derivatives, while reduction can yield amino derivatives.

Scientific Research Applications

3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets The nitrophenyl group can interact with enzymes and proteins, potentially inhibiting their activity

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide
  • 3-Ethyl-2-[2-(4-aminophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide

Uniqueness

3-Ethyl-2-[2-(4-nitrophenyl)prop-1-en-1-yl]-1,3-benzothiazol-3-ium iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

90351-77-2

Molecular Formula

C18H17IN2O2S

Molecular Weight

452.3 g/mol

IUPAC Name

3-ethyl-2-[2-(4-nitrophenyl)prop-1-enyl]-1,3-benzothiazol-3-ium;iodide

InChI

InChI=1S/C18H17N2O2S.HI/c1-3-19-16-6-4-5-7-17(16)23-18(19)12-13(2)14-8-10-15(11-9-14)20(21)22;/h4-12H,3H2,1-2H3;1H/q+1;/p-1

InChI Key

OCWCYNTTXYBESC-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1=C(SC2=CC=CC=C21)C=C(C)C3=CC=C(C=C3)[N+](=O)[O-].[I-]

Origin of Product

United States

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